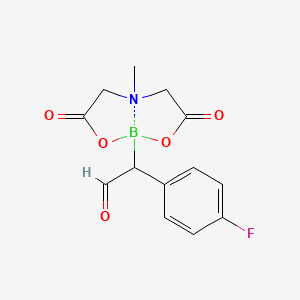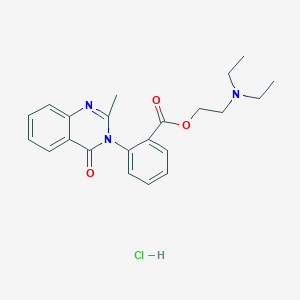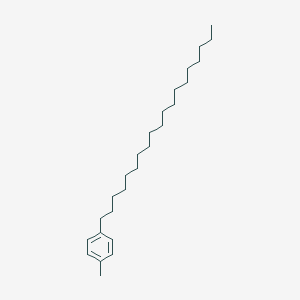
Octadecylxylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylxylene is a chemical compound with the molecular formula C26H46. It is a derivative of xylene, where one of the hydrogen atoms in the xylene molecule is replaced by an octadecyl group. This compound is known for its hydrophobic properties and is commonly used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylene typically involves the alkylation of xylene with octadecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme is as follows:
Xylene+Octadecyl HalideAlCl3this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecylxylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Octadecyl alcohol, octadecyl aldehyde, and octadecanoic acid.
Reduction: Octadecane.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Octadecylxylene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of octadecylxylene primarily involves its hydrophobic interactions with other molecules. The long octadecyl chain provides a hydrophobic surface that can interact with non-polar compounds, making it useful in applications such as chromatography and drug delivery. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylsilane: Similar in its hydrophobic properties and used in chromatography.
Octadecylamine: Another hydrophobic compound used in surface modification and as a surfactant.
Octadecylbenzene: Shares similar hydrophobic characteristics and is used in industrial applications.
Uniqueness
Octadecylxylene is unique due to its specific structure, which combines the aromatic properties of xylene with the hydrophobic nature of the octadecyl group. This combination makes it particularly effective in applications requiring both hydrophobicity and aromatic interactions.
Propriétés
Formule moléculaire |
C26H46 |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1-methyl-4-nonadecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-21-25(2)22-24-26/h21-24H,3-20H2,1-2H3 |
Clé InChI |
YBQRSYWBVBCGLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


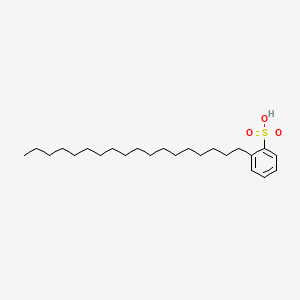
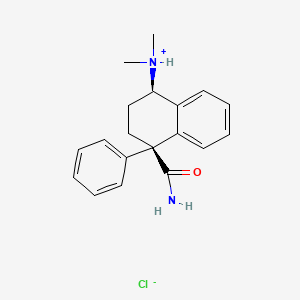
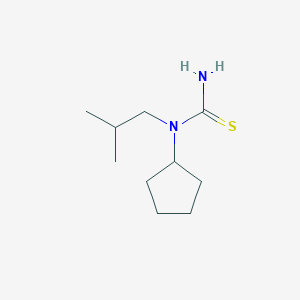
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
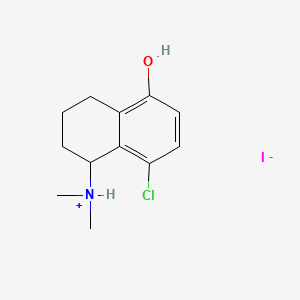
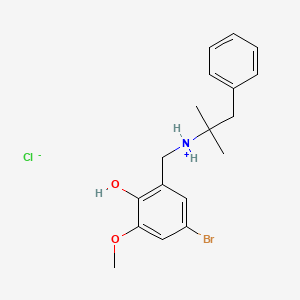
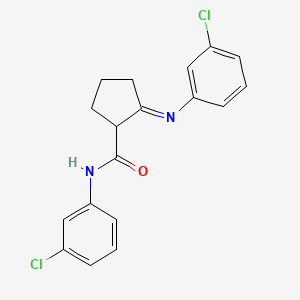
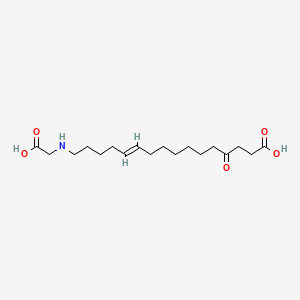
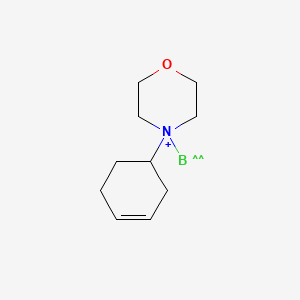
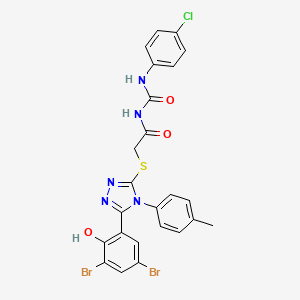
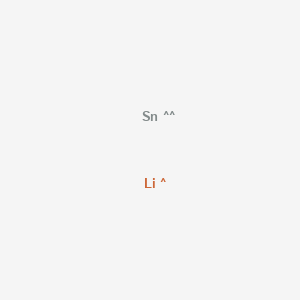
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
